
1,3-Diisopropylcyclohexane
Übersicht
Beschreibung
1,3-Diisopropylcyclohexane, also known as DICH, is a cyclic hydrocarbon compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. This compound is widely used in various scientific research applications, such as in the synthesis of other organic compounds and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Flame Retardant Constituent
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), closely related to 1,3-Diisopropylcyclohexane, is primarily used as an additive flame retardant. It consists of diastereoisomers such as alpha-TBECH and beta-TBECH. This compound has been found in the blubber extracts of Canadian Arctic beluga, indicating its persistence in the environment (Tomy et al., 2008).
2. Conformational Analysis in Chemical Synthesis
The structural investigation of 1,3-dioxanes, six-membered heteroanalogs of cyclohexane, which includes 1,3-Diisopropylcyclohexane, is essential due to their valuable pharmacological properties and applications in fine organic synthesis. Computational simulations play a crucial role in understanding their conformational isomerization, which is pivotal in chemical synthesis (Kuznetsov et al., 2009).
3. Catalyst in Enantioselective Synthesis
1,3-Diisopropylcyclohexane derivatives, such as 2,5-Diisopropylcyclohexane-1,4-bis(indenyl)titanium Dichloride, have been used as catalysts for enantioselective synthesis, particularly in the pinacol coupling of benzaldehyde. Such catalysts are critical in producing chiral compounds, which have wide applications in drug synthesis and other areas of medicinal chemistry (Halterman et al., 2000).
4. Polymerization Initiator
1,3-Diisopropenylbenzene, related to 1,3-Diisopropylcyclohexane, serves as a difunctional initiator in anionic polymerization processes. This application is significant in the field of polymer chemistry, where controlled polymerization is essential for creating specific polymer architectures (Yu et al., 1996).
5. Optical and Dielectric Material Applications
1,3-Dioxolane derivatives, closely related to 1,3-Diisopropylcyclohexane, have been used to enhance the dielectric and optical anisotropy of liquid crystals. This is particularly significant for applications in display technologies and optical devices (Chen et al., 2015).
6. Medicinal Chemistry: Asymmetric Synthesis
In medicinal chemistry, the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol using diisopropyl tartrate as a chiral auxiliary demonstrates the relevance of 1,3-Diisopropylcyclohexane derivatives. This method allows for the creation of highly enantioselective compounds, crucial in drug development (ShimizuMakoto et al., 1996).
7. Conformational Studies in Organic Chemistry
1,3-Diisopropylcyclohexane and its derivatives have been the subject of extensive conformational studies, which are vital in understanding the physical and chemical properties of organic compounds. These studies have implications in synthetic strategy development and prediction of molecular behavior (Wiberg et al., 1999).
Eigenschaften
IUPAC Name |
1,3-di(propan-2-yl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCMYUFBNCSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334937 | |
| Record name | 1,3-Diisopropyl cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropylcyclohexane | |
CAS RN |
7045-70-7 | |
| Record name | 1,3-Diisopropyl cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIISOPROPYLCYCLOHEXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



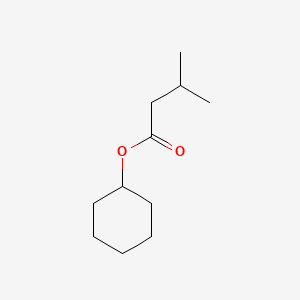
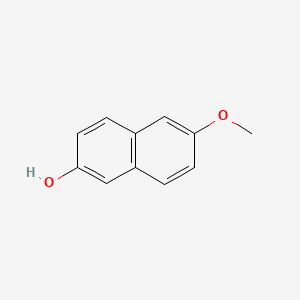


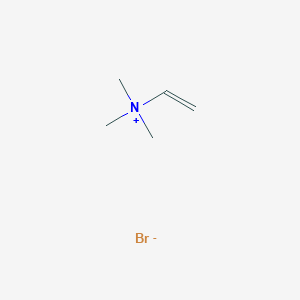
![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)
![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)
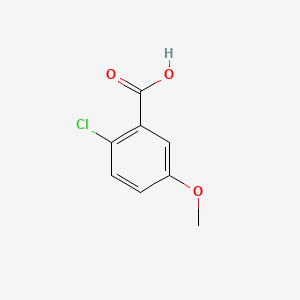
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)

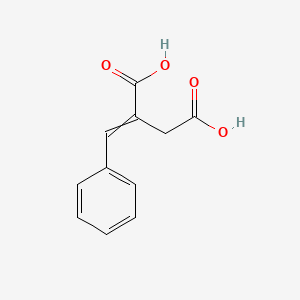

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)
